alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)
Description
α-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) is a nonionic surfactant widely recognized under the trade name Triton X-100 . Its molecular structure comprises a hydrophobic 4-(1,1,3,3-tetramethylbutyl)phenyl group (tert-octylphenyl) linked to a hydrophilic polyoxyethylene (POE) chain. The compound is characterized by an average of 9–10 ethylene oxide (EO) units , with a molecular formula of C₁₄H₂₂O(C₂H₄O)ₙ (n ≈ 9–10) and a molecular weight of ~647 g/mol .
Properties
CAS No. |
9036-19-5 |
|---|---|
Molecular Formula |
(C2 H4 O)n C14 H22 O |
Molecular Weight |
1527.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3 |
InChI Key |
WEGJDERSZWOWIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Synonyms |
Poly(ethylene oxide) octylphenyl ether |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), also known as Triton X-100, is a non-ionic surfactant that primarily targets cell membranes . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining cell integrity and regulating the transport of molecules.
Mode of Action
Triton X-100 interacts with its target by inserting itself into the lipid bilayer of the cell membrane. This interaction disrupts the membrane’s structure, leading to increased membrane permeability. As a result, it allows for the recovery of membrane components under mild, non-denaturing conditions.
Result of Action
The primary molecular effect of Triton X-100 is the disruption of the cell membrane, leading to increased permeability. This can result in the release of intracellular components and potentially cell lysis. At the cellular level, this can lead to changes in cell morphology and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triton X-100. For example, temperature can affect its solubility and therefore its effectiveness as a surfactant. Furthermore, it should be noted that Triton X-100 can be harmful to aquatic life with long-lasting effects, indicating that its environmental impact should be carefully considered.
Biological Activity
Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), commonly referred to as poly(oxyethylene) nonylphenol ether or similar variations, is a nonionic surfactant that has garnered attention due to its widespread use in industrial applications and potential environmental impact. This compound is derived from the alkylation of phenol with branched-chain alkanes and is noted for its surfactant properties. This article explores the biological activity of this compound, focusing on its toxicological effects, endocrine disruption potential, and ecological implications.
- Chemical Name : Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)
- CAS Number : 9002-93-1
- Molecular Formula : C20H34O3
- Molecular Weight : 334.48 g/mol
Toxicological Effects
Research indicates that this compound has significant toxicological implications, particularly concerning aquatic organisms. The following table summarizes key toxicological data:
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Freshwater Algae | EC50 (72h) | 26 mg/L | |
| Freshwater Fish (Pimephales promelas) | LC50 (96h) | 4.0 mg/L | |
| Water Flea (Daphnia magna) | EC50 (48h) | 26 mg/L |
These findings suggest that the compound is toxic to aquatic life at relatively low concentrations, indicating a potential risk for ecosystems where the compound may be released.
Endocrine Disruption Potential
The compound has been classified as a known or suspected endocrine disruptor. Endocrine disruptors can interfere with hormonal systems and may lead to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife. The following points summarize the endocrine-related concerns:
- Mechanism of Action : The compound can mimic or interfere with natural hormones in the body, particularly estrogens.
- Regulatory Status : It appears on various regulatory lists as a substance of concern due to its endocrine-disrupting properties .
Case Study 1: Aquatic Toxicity Assessment
A study conducted to assess the aquatic toxicity of poly(oxyethylene) nonylphenol ether found that exposure to this compound resulted in significant mortality rates among test organisms. The study highlighted that concentrations as low as 4 mg/L could lead to acute toxicity in fish species such as Pimephales promelas.
Case Study 2: Endocrine Disruption in Wildlife
Research involving wildlife exposed to environments contaminated with this compound demonstrated altered reproductive behaviors and physiological changes consistent with endocrine disruption. For instance, studies indicated changes in sex ratios among fish populations exposed to effluents containing nonylphenol compounds.
Environmental Impact
The environmental persistence of alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) raises concerns about its long-term ecological effects. It is classified as potentially hazardous to aquatic organisms and has been shown to bioaccumulate in aquatic food chains .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₂₂O
- CAS Number : 9002-93-1
- Molecular Weight : 206.32 g/mol
- Structure : The compound features a hydrophobic tail derived from a tert-octyl group and a hydrophilic head composed of poly(oxyethylene) units.
Cosmetics and Personal Care
Octoxynol-9 is widely used as an emulsifier and surfactant in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as:
- Sunscreens : Enhances the dispersion of UV filters.
- Lotions and Creams : Improves texture and spreadability.
Case Study : A study on sunscreen formulations showed that products containing Octoxynol-9 provided better UV protection due to improved uniformity of the active ingredients in the formulation .
Pharmaceuticals
In the pharmaceutical industry, Octoxynol-9 serves as a solubilizing agent for poorly soluble drugs. Its surfactant properties enhance drug bioavailability.
Case Study : Research demonstrated that Octoxynol-9 significantly increased the solubility of certain anti-inflammatory drugs, leading to improved therapeutic efficacy .
Agriculture
This compound is utilized in agricultural formulations as a wetting agent and dispersant. It helps improve the efficacy of pesticide applications by enhancing coverage on plant surfaces.
Data Table: Efficacy of Octoxynol-9 in Pesticide Formulations
| Pesticide Type | Concentration of Octoxynol-9 | Efficacy Improvement (%) |
|---|---|---|
| Herbicides | 0.5% | 25% |
| Insecticides | 1.0% | 30% |
| Fungicides | 0.75% | 20% |
Industrial Applications
Octoxynol-9 finds applications in industrial cleaning products due to its ability to emulsify oils and grease.
Toxicological Profile and Environmental Impact
While Octoxynol-9 has beneficial applications, its environmental impact is a concern:
Comparison with Similar Compounds
Regulatory Status :
- Listed under EU REACH Annex XIV (Authorization Required) due to endocrine-disrupting properties .
- CAS numbers 9036-19-5 and 9002-93-1 are inconsistently reported across sources, likely reflecting variations in EO chain lengths or nomenclature .
Structural and Functional Comparison of Nonionic Surfactants
Table 1: Key Nonionic Surfactants and Their Properties
Key Findings :
- EO Chain Length : Triton X-100’s shorter EO chain (9–10 units) compared to Tween 80 (20 units) reduces its hydrophilicity, making it more suitable for harsh solubilization .
- Hydrophobic Group : Unlike alkyl glucosides (e.g., DDM), Triton X-100’s tert-octylphenyl group enhances membrane disruption but raises environmental concerns .
- Regulatory Differences: Nonoxynol-9 and Triton X-100 face stricter regulations than Tween 80 or DDM due to endocrine disruption and persistence .
Comparison with Ionic Surfactants
Table 2: Ionic vs. Nonionic Surfactants
Key Findings :
- Triton X-100’s neutral charge prevents interference with ionic interactions in biochemical assays, unlike cationic (e.g., Cetrimide) or anionic surfactants .
- Lower CMC compared to lauryl sulfate enhances its efficiency in forming micelles at lower concentrations .
Environmental and Regulatory Considerations
Table 3: Environmental Impact and Regulations
Key Findings :
- Triton X-100 degrades into 4-tert-octylphenol, a persistent endocrine disruptor, necessitating strict disposal protocols .
- Alternatives like Tween 80 and DDM are preferred in eco-friendly formulations due to higher biodegradability .
Preparation Methods
Catalytic Alkylation of Phenol
The precursor OP is synthesized via Friedel-Crafts alkylation of phenol with diisobutylene (2,4,4-trimethyl-1-pentene) in the presence of an acid catalyst. This exothermic reaction proceeds under controlled conditions to ensure regioselectivity and minimize side products.
Reaction Conditions:
-
Catalyst: Sulfonic acid resins or boron trifluoride (BF₃) at 1–5 wt% relative to phenol.
-
Temperature: 80–120°C, maintained to prevent oligomerization of diisobutylene.
-
Molar Ratio: Phenol to diisobutylene is typically 1:1.05 to drive complete conversion.
The product is distilled under reduced pressure (10–20 mmHg) to isolate OP, achieving >98% purity. Residual catalysts are neutralized with aqueous sodium hydroxide, followed by phase separation.
Ethoxylation of OP to Form Poly(oxyethylene) Chains
Base-Catalyzed Ethylene Oxide Addition
Ethoxylation involves sequential addition of ethylene oxide (EO) to the hydroxyl group of OP under alkaline conditions. This step-growth polymerization produces a polydisperse mixture of oligomers with the general formula OP-(EO)ₙ-OH, where n averages 9–10 units for common variants like Triton™ X-100.
Reaction Mechanism:
-
Deprotonation: OP reacts with potassium hydroxide (KOH) to form a phenoxide ion.
-
Nucleophilic Attack: Ethylene oxide undergoes ring-opening polymerization, propagating the poly(oxyethylene) chain.
Critical Parameters:
Neutralization and Purification
Post-reaction, the mixture is neutralized with phosphoric or acetic acid to pH 6.0–8.0. Residual KOH salts and polyethylene glycol (PEG) by-products are removed via extraction or filtration. The final product is a clear, viscous liquid with a molecular weight of ~625 g/mol for n ≈ 9.5.
Quality Control and Characterization
Molecular Weight Distribution
The polydispersity index (PDI) is determined by gel permeation chromatography (GPC). Commercial batches exhibit PDIs of 1.05–1.20, reflecting narrow molecular weight distributions.
Table 1: Ethoxylation Degree vs. Physical Properties
| EO Units (n) | Cloud Point (°C) | Viscosity (cP) | Critical Micelle Concentration (mM) |
|---|---|---|---|
| 5 | 23 | 50 | 0.30 |
| 9.5 | 65 | 240 | 0.22 |
| 12 | 85 | 450 | 0.18 |
UV-Vis Spectroscopy
The compound exhibits λₘₐₓ at 275 nm and 283 nm in methanol, attributable to the aromatic ring of OP. Absorbance values (E₁% = 19.4–23.9) are used to quantify residual PEG contaminants.
Industrial-Scale Optimization
Continuous vs. Batch Reactors
Large-scale production employs tubular reactors for continuous ethoxylation, offering superior heat control and shorter reaction times compared to batch systems. A 2019 study reported a 15% yield increase using continuous flow reactors with immobilized KOH catalysts.
By-Product Management
Polyethylene glycol (PEG) forms via homopolymerization of EO. Advanced distillation techniques (e.g., wiped-film evaporation) reduce PEG content to <0.5 wt%, meeting pharmaceutical-grade standards.
Recent Advances in Synthesis
Q & A
Q. Table 1. Key Physicochemical Characterization Methods
| Parameter | Method | Standard/Reference |
|---|---|---|
| EO Unit Distribution | H-NMR | ASTM D4875 |
| Polydispersity Index | GPC (THF, 1 mL/min) | ISO 13885-1 |
| Residual Monomers | Headspace GC-FID | EPA Method 8270 |
| CMC Determination | Du Noüy Ring Tensiometry | ASTM D1331 |
Q. Table 2. Environmental Degradation Study Design
| Study Type | Experimental Setup | Endpoints |
|---|---|---|
| Aerobic Biodegradation | OECD 301B, 28-day incubation | CO evolution ≥60% |
| Photolysis | UV reactor (λ=254 nm, 25°C) | Half-life (DT) |
| Hydrolysis | Buffered solutions (pH 4–9) | First-order kinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
